Cas no 19115-28-7 (4,4-dimethylpent-1-yn-3-ol)

4,4-Dimethylpent-1-yn-3-ol is a tertiary alkyne alcohol with the molecular formula C7H12O. This compound features a terminal alkyne group and a hydroxyl group positioned at the third carbon, along with two methyl substituents at the fourth carbon, contributing to its sterically hindered structure. Its unique molecular configuration makes it a valuable intermediate in organic synthesis, particularly for constructing complex frameworks via alkyne-based reactions such as Sonogashira coupling or nucleophilic additions. The steric bulk of the dimethyl groups can influence reactivity and selectivity in synthetic pathways. It is commonly utilized in pharmaceutical and fine chemical research, where controlled functionalization is critical. The compound is typically handled under inert conditions due to its alkyne functionality.
4,4-dimethylpent-1-yn-3-ol structure
4,4-dimethylpent-1-yn-3-ol structure
Product Name:4,4-dimethylpent-1-yn-3-ol
CAS No:19115-28-7
MF:C7H12O
MW:112.169582366943
CID:1384748
PubChem ID:4914498
Update Time:2025-06-08

4,4-dimethylpent-1-yn-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Pentyn-3-ol, 4,4-dimethyl-
    • 4,4-dimethylpent-1-yn-3-ol
    • 19115-28-7
    • AKOS014245722
    • ILPLTEOGHOQFHJ-UHFFFAOYSA-N
    • DB-194790
    • EN300-1250242
    • 4,4-dimethyl-1-pentyn-3-ol
    • SCHEMBL1057108
    • 4,4-dimethyl-pent-1-yn-3-ol
    • Inchi: 1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3
    • InChI Key: ILPLTEOGHOQFHJ-UHFFFAOYSA-N
    • SMILES: OC(C#C)C(C)(C)C

Computed Properties

  • Exact Mass: 112.088815002g/mol
  • Monoisotopic Mass: 112.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.2Ų

4,4-dimethylpent-1-yn-3-ol Pricemore >>

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Additional information on 4,4-dimethylpent-1-yn-3-ol

4,4-Dimethylpent-1-yn-3-ol (CAS No. 19115-28-7): A Comprehensive Overview

4,4-Dimethylpent-1-yn-3-ol (CAS No. 19115-28-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound, also known as 3-hydroxy-4,4-dimethylpent-1-yne, is characterized by its molecular formula C7H12O and a molecular weight of 112.16 g/mol. The presence of a terminal alkyne group and a hydroxyl group makes it a valuable building block for the synthesis of more complex molecules.

The chemical structure of 4,4-dimethylpent-1-yn-3-ol is particularly noteworthy. The alkyne functional group imparts significant reactivity, allowing for a wide range of chemical transformations such as hydrogenation, halogenation, and metal-catalyzed coupling reactions. The hydroxyl group, on the other hand, provides additional reactivity and functionality, enabling the formation of esters, ethers, and other derivatives. These properties make 4,4-dimethylpent-1-yn-3-ol an attractive starting material for the synthesis of pharmaceutical intermediates and fine chemicals.

In the realm of pharmaceutical research, 4,4-dimethylpent-1-yn-3-ol has been explored for its potential in the development of new drugs. Recent studies have shown that this compound can serve as a key intermediate in the synthesis of bioactive molecules with diverse therapeutic applications. For instance, researchers at the University of California have utilized 4,4-dimethylpent-1-yn-3-ol to synthesize novel anti-inflammatory agents that exhibit potent activity against various inflammatory conditions. These findings highlight the compound's potential in addressing unmet medical needs and improving patient outcomes.

Beyond pharmaceuticals, 4,4-dimethylpent-1-yn-3-ol has also found applications in materials science. The unique combination of an alkyne and a hydroxyl group allows for the design and synthesis of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology have used this compound to develop polymeric materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and adhesives.

In the context of synthetic chemistry, 4,4-dimethylpent-1-yn-3-ol serves as a versatile platform for the exploration of new synthetic methodologies. Recent advancements in catalytic chemistry have enabled more efficient and selective transformations involving this compound. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to synthesize complex organic molecules from 4,4-dimethylpent-1-yne derivatives. These developments not only expand the synthetic toolkit available to chemists but also contribute to the sustainability and efficiency of chemical processes.

The environmental impact of 4,4-dimethylpent-1-yne is another important consideration. As with any chemical compound, it is crucial to evaluate its environmental fate and potential risks. Studies have shown that this compound can be biodegraded under certain conditions, reducing its environmental persistence. However, proper handling and disposal practices are still essential to minimize any adverse effects on ecosystems.

In conclusion, 4,4-dimethylpent-1-yne (CAS No. 19115-28-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new possibilities and applications for this compound, its importance in modern chemistry is likely to grow even further.

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